N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
Description
N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a piperidine core substituted with a thiophen-2-ylmethyl group and linked to a 3-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring may contribute to π-π interactions in biological targets.
Properties
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2OS/c20-19(21,22)16-4-1-3-15(11-16)18(25)23-12-14-6-8-24(9-7-14)13-17-5-2-10-26-17/h1-5,10-11,14H,6-9,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGPKHIKYATXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a compound characterized by a piperidine ring, a thiophene moiety, and a benzamide group. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical formula for this compound is . The compound features:
- Piperidine Ring : Contributing to various pharmacological properties.
- Thiophene Moiety : Known for its role in enhancing biological activity.
- Trifluoromethyl Group : Often associated with increased lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been suggested that the piperidine and thiophene components may facilitate binding to specific receptors or enzymes, leading to the modulation of biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, although specific data on Minimum Inhibitory Concentrations (MICs) is limited.
- Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. In vitro studies indicate that it may inhibit cell proliferation through mechanisms involving cell cycle arrest and induction of programmed cell death.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exert neuroprotective effects, possibly through the modulation of glutamate receptors or other neurotrophic factors.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against glioma cells with an IC50 value of 15 µM, suggesting strong anticancer potential. |
| Study 2 | Evaluated antimicrobial efficacy against Staphylococcus aureus, showing an MIC of 32 µg/mL. |
| Study 3 | Investigated neuroprotective effects in a mouse model of Alzheimer's disease, indicating reduced neuroinflammation and improved cognitive function. |
Research Findings
Recent research highlights the following key findings related to the biological activity of this compound:
- Cytotoxicity : The compound has been shown to selectively induce apoptosis in cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies.
- Mechanistic Insights : Studies suggest that the compound may act via multiple pathways, including inhibition of key signaling pathways involved in cell survival and proliferation.
- Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics, supporting further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Piperidine vs. Piperazine Derivatives
- Example : N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide () replaces the piperidine with a piperazine ring, increasing basicity and altering conformational flexibility. Piperazine derivatives often exhibit improved solubility but may differ in target binding due to nitrogen positioning .
Substituents on the Piperidine Ring
- 4-Aminobenzyl Substituents: Compounds like N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (6e, ) feature an aminobenzyl group instead of thiophen-2-ylmethyl. The amino group enables hydrogen bonding, whereas the thiophene provides hydrophobic and aromatic interactions .
- Ureido/Thioureido Groups : Analogs such as N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7a, ) incorporate ureido moieties, which enhance hydrogen-bonding capacity but may reduce metabolic stability compared to thiophene .
Trifluoromethyl Benzamide Derivatives
- Commonality : The 3-(trifluoromethyl)benzamide group is prevalent in analogs like 7a () and 8a (), suggesting its importance in target engagement. This group improves membrane permeability and resistance to oxidative metabolism .
- Variations : In 4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide (8c, ), the trifluoromethyl group is replaced with chloro and methoxy substituents, reducing electron-withdrawing effects and altering binding kinetics .
Thiophene-Containing Analogs
- Patent Exclusions: excludes compounds like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide, highlighting the therapeutic relevance of thiophene derivatives in cancer and viral infections. The target compound’s thiophen-2-ylmethyl group may offer similar advantages in π-stacking or hydrophobic pockets .
Yield and Purity
- Typical Yields : Analogs like 7a (55.2% yield, ) and 8a (64.2% yield, ) suggest moderate efficiency for similar reactions. The target compound’s synthesis may face challenges in purifying the thiophene-containing intermediate .
- Physical State : Most analogs (e.g., 7a, 8a) are white or yellow solids, indicating the target compound likely shares similar crystallinity and stability [[3]–[6]].
Hypothesized Activity
- Metabolic Stability: The trifluoromethyl group and thiophene ring may enhance metabolic stability compared to hydroxyl- or amino-substituted analogs (e.g., 16 in ) .
- Target Engagement : Thiophene’s hydrophobicity could improve binding to hydrophobic pockets in enzymes or receptors, as seen in excluded patent compounds () .
Comparative Efficacy
- The target compound’s efficacy in metabolic disorders could be inferred but requires validation .
Data Tables
Table 1. Key Structural Analogs and Properties
Table 2. Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
